1-(2-Furoyl)-1H-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
benzotriazol-1-yl(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-11(10-6-3-7-16-10)14-9-5-2-1-4-8(9)12-13-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFORMRZDGRLVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355166 | |
| Record name | 1-(2-Furoyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144223-33-6 | |
| Record name | 1-(2-Furoyl)benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144223-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Furoyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Furoyl)-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Mechanistic Investigations of 1 2 Furoyl 1h Benzotriazole
Role as an Acylating Agent in Organic Transformations
1-(2-Furoyl)-1H-benzotriazole is a member of the N-acylbenzotriazole family, which are recognized as versatile and efficient acylating agents in a variety of organic transformations. nih.govresearchgate.net These compounds serve as stable, crystalline, and easily handleable alternatives to more reactive and less stable acylating agents like acyl chlorides and acid anhydrides. researchgate.net The reactivity of this compound as an acylating agent stems from the electronic properties of both the furoyl group and the benzotriazole (B28993) moiety.
Nucleophilic Acyl Substitution Mechanisms
The primary mechanism through which this compound participates in acylation reactions is nucleophilic acyl substitution. In this two-step process, a nucleophile attacks the electrophilic carbonyl carbon of the furoyl group. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, and the benzotriazole anion is expelled as a leaving group, resulting in the formation of the acylated product.
The general mechanism can be depicted as follows:
Nucleophilic Attack: A nucleophile (Nu:) attacks the carbonyl carbon of the this compound. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.
Leaving Group Departure: The lone pair of electrons on the oxygen atom reforms the pi bond, and in the process, the benzotriazole group departs as a stable anion. This step is facilitated by the fact that the benzotriazole anion is a good leaving group.
This mechanism is applicable to a wide range of nucleophiles, including amines, alcohols, and carbanions, leading to the formation of amides, esters, and ketones, respectively. The presence of the furan (B31954) ring in the furoyl group can influence the electrophilicity of the carbonyl carbon, and thus the rate of the reaction, due to its electronic properties. chemicalbook.com
The Benzotriazole Moiety as a Leaving Group
The efficacy of this compound as an acylating agent is significantly enhanced by the excellent leaving group ability of the benzotriazole moiety. thieme-connect.de A good leaving group is one that is stable on its own after it has been displaced. The benzotriazole anion is stabilized by the delocalization of the negative charge over the aromatic system of the benzene (B151609) ring and the triazole ring. This stability drives the second step of the nucleophilic acyl substitution reaction forward, favoring the formation of the acylated product.
The stability of the benzotriazolide anion can be attributed to the following factors:
Resonance: The negative charge on the nitrogen atom can be delocalized across the entire ring system through resonance, thus dispersing the charge and increasing stability.
Weak Basicity: As the conjugate base of a weak acid (1H-benzotriazole), the benzotriazolide anion is a weak base, which is a characteristic of a good leaving group.
Regioselectivity and Stereoselectivity in Reactions Involving the Furoyl Moiety
The furoyl moiety of this compound can influence the regioselectivity and stereoselectivity of its reactions. This is particularly evident in reactions where the nucleophile has multiple reactive sites or where new stereocenters are formed.
Research has demonstrated the utility of N-acylbenzotriazoles, including the 2-furoyl derivative, in the regiospecific C-acylation of heterocyclic compounds such as pyrroles and indoles. nih.gov In the presence of a Lewis acid like titanium tetrachloride (TiCl₄), the reaction of this compound with pyrrole (B145914) leads to the exclusive formation of the 2-acylpyrrole. nih.gov Similarly, the reaction with indole results in the formation of the 3-acylindole. nih.gov This high degree of regioselectivity is a significant advantage of using N-acylbenzotriazoles as acylating agents.
The regioselectivity in these reactions is dictated by a combination of factors, including the nature of the substrate, the Lewis acid catalyst, and the acylating agent itself. The furoyl group, with its specific electronic and steric properties, plays a role in directing the incoming nucleophile to a particular position on the heterocyclic ring.
While the influence of the furoyl moiety on regioselectivity has been documented, its impact on stereoselectivity is less well-defined in the available literature for this compound specifically. In general, for acylation reactions that generate a new stereocenter, the stereochemical outcome can be influenced by factors such as the use of chiral catalysts, chiral auxiliaries, or the inherent stereochemistry of the reactants. Further research would be needed to fully elucidate the stereoselective potential of reactions involving this compound.
Benzotriazole Ring Cleavage (BtRC) Reactions
Beyond its role as a leaving group in acylation reactions, the benzotriazole ring in N-acylbenzotriazoles like this compound can undergo cleavage through a process known as Benzotriazole Ring Cleavage (BtRC). These reactions are powerful synthetic tools for the construction of various heterocyclic systems.
Denitrogenative Ring Cleavage Processes
A key feature of many BtRC reactions is the extrusion of molecular nitrogen (N₂), a process known as denitrogenation. This is often promoted by thermal or photochemical conditions, or by the action of certain reagents. The loss of the highly stable dinitrogen molecule provides a strong thermodynamic driving force for the reaction.
In the context of N-acylbenzotriazoles, denitrogenative ring cleavage can be initiated by Lewis acids. This process typically involves the coordination of the Lewis acid to the N-acylbenzotriazole, which facilitates the cleavage of the N-N bond within the triazole ring and the subsequent release of N₂.
Formation of Reactive Intermediates via BtRC
The cleavage of the benzotriazole ring often leads to the formation of highly reactive intermediates. The nature of these intermediates depends on the specific reaction conditions and the structure of the starting N-acylbenzotriazole.
For instance, Lewis acid-mediated BtRC of N-acylbenzotriazoles can proceed through the formation of carbocationic intermediates. A plausible mechanism involves the initial coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen and a nitrogen atom of the triazole ring. This is followed by the cleavage of the N-N bond and the loss of dinitrogen, generating a reactive species that can undergo further transformations, such as intramolecular cyclization. This strategy has been successfully employed for the synthesis of benzoxazoles from N-acylbenzotriazoles. While specific studies on this compound in this context are not extensively detailed, the general mechanistic principles are expected to apply.
The reactive intermediates generated through BtRC can be trapped by various nucleophiles or undergo rearrangements and cyclizations to afford a diverse range of complex molecules. This highlights the synthetic versatility of N-acylbenzotriazoles beyond their traditional role as simple acylating agents.
Radical and Anion Precursor Chemistry of Benzotriazole Derivatives
The benzotriazole moiety is a versatile precursor in radical and anion chemistry. Its derivatives, including N-acylbenzotriazoles like this compound, can be activated to generate reactive intermediates. Benzotriazole itself can function as an electron donor or a precursor for radicals and carbanions nih.gov.
Photochemical methods have been employed to generate radical species from benzotriazole derivatives. For instance, the irradiation of benzotriazoles with UV light (e.g., at λ = 254 nm) in a solvent like acetonitrile can lead to the extrusion of molecular nitrogen, resulting in the formation of 1,3-diradical intermediates nih.gov. These diradicals are highly reactive and can undergo various subsequent reactions, including intermolecular cycloadditions nih.gov. While specific studies on the photolysis of this compound are not prevalent in the reviewed literature, the general photochemical behavior of benzotriazoles suggests its potential to form radical species under similar conditions.
Recent reviews have highlighted the involvement of N-acyl benzotriazoles in radical and photoredox reactions, indicating a growing area of research in the synthetic applications of these compounds under radical conditions.
In addition to radical chemistry, benzotriazole derivatives can serve as precursors to anionic species. The anion formed from the lithiation of 1-[(methylthio)methyl]-1H-benzotriazole with n-BuLi has been shown to add to heteroaryl ketones, demonstrating the utility of benzotriazolyl-stabilized anions in carbon-carbon bond formation.
The following table summarizes the types of reactive intermediates generated from benzotriazole derivatives based on literature findings for analogous compounds.
| Derivative Type | Activation Method | Intermediate Generated | Potential Subsequent Reactions |
|---|---|---|---|
| General Benzotriazoles | Photolysis (UV irradiation) | 1,3-Diradical | Intermolecular Cycloaddition, Rearrangement |
| N-Acylbenzotriazoles | Photoredox Catalysis | Acyl Radical (postulated) | Acylation of various substrates |
| 1-[(Methylthio)methyl]-1H-benzotriazole | Lithiation (n-BuLi) | Benzotriazolyl-stabilized anion | Nucleophilic addition to ketones |
Computational and Theoretical Insights into Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms of acylation reactions involving N-acylbenzotriazoles. These studies help in understanding the energetics and structural details of the transition states and intermediates involved in these processes.
Transition State Analysis in Acylation Reactions
Acylation reactions using N-acylbenzotriazoles, such as this compound, are a type of nucleophilic acyl substitution. The generally accepted mechanism proceeds through a two-step addition-elimination pathway, which involves a tetrahedral intermediate.
Computational studies on the acylation of amines have elucidated the nature of the transition state for the rate-limiting acylation step. DFT calculations have been employed to investigate the acylation mechanism of polyamines, suggesting a process that involves both an acylation step and a subsequent proton-transfer step, with the former being rate-determining nih.gov. The transition state for the acylation step involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to the formation of the tetrahedral intermediate.
In a comparative study, DFT calculations were performed on the nucleophilic acyl substitution reactions of triazole-ester reagents and N-hydroxysuccinimide (NHS) ester reagents with a primary amine. The results indicated a lower transition state barrier for the triazole-ester reagents, which is consistent with their experimentally observed higher reactivity nih.gov. This suggests that the benzotriazole leaving group plays a significant role in lowering the activation energy of the reaction.
The favorability of nucleophilic acyl substitution reactions is often governed by the relative basicity of the nucleophile and the leaving group. The reaction equilibrium favors the direction that produces the weaker base.
Energy Profiles of Bond Cleavage and Formation
The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. For the acylation reaction with this compound, the key bond cleavage and formation events are the breaking of the C-N bond between the furoyl group and the benzotriazole ring, and the formation of a new bond between the furoyl group and the nucleophile.
DFT calculations can be used to map the potential energy surface (PES) for these reactions. For instance, a relaxed PES scan can be performed by systematically changing the internuclear distance of the bond being cleaved to locate the transition state utrgv.edu. The energy profile for the acylation of an amine with an N-acylbenzotriazole would typically show an initial energy barrier corresponding to the transition state for the formation of the tetrahedral intermediate. This is followed by a dip in energy representing the stable tetrahedral intermediate, and then a second, usually smaller, energy barrier for the transition state corresponding to the departure of the benzotriazole leaving group.
The following table provides a conceptual summary of the energetic parameters that can be determined from computational studies of acylation reactions, based on general principles and findings for related systems.
| Parameter | Description | Significance in Reaction Mechanism |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Determines the reaction rate; a lower Ea corresponds to a faster reaction. |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the nature of bond breaking and bond forming at the point of maximum energy. |
| Intermediate Stability | The energy of the tetrahedral intermediate relative to the reactants and products. | A more stable intermediate can influence the overall reaction kinetics. |
| Reaction Enthalpy (ΔH) | The overall change in heat content during the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |
While specific energy profiles for the bond cleavage and formation in the reactions of this compound were not found in the surveyed literature, the principles derived from studies of analogous N-acyl compounds and general nucleophilic acyl substitution provide a solid framework for understanding its reactivity.
Synthetic Applications of 1 2 Furoyl 1h Benzotriazole
N-Acylation Reactions
N-acylbenzotriazoles, including 1-(2-furoyl)-1H-benzotriazole, are highly effective reagents for the N-acylation of a wide range of nitrogen-containing compounds. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the furoyl group, leading to the displacement of the stable benzotriazole (B28993) moiety. This methodology is characterized by its high efficiency, broad substrate scope, and typically mild reaction conditions, often requiring no additional coupling agents or catalysts.
Synthesis of Furoyl Amides
The reaction of this compound with primary and secondary amines provides a direct and high-yielding route to the corresponding furoyl amides. This transformation is applicable to a diverse array of amines, including aliphatic, aromatic, and hindered substrates. The reactions are generally clean, and the benzotriazole byproduct can be easily removed during workup. The versatility of N-acylbenzotriazoles in amide synthesis is well-documented, showcasing their utility as superior acylating agents.
Table 1: Representative Examples of Amide Synthesis using N-Acylbenzotriazoles
| Amine Substrate | N-Acylbenzotriazole | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | 1-Benzoyl-1H-benzotriazole | N-Benzylbenzamide | 95 |
| Piperidine | 1-Acetyl-1H-benzotriazole | 1-Acetylpiperidine | 92 |
| Aniline | 1-Benzoyl-1H-benzotriazole | N-Phenylbenzamide | 90 |
Note: This table presents illustrative data for various N-acylbenzotriazoles to demonstrate the general applicability of the methodology.
Furoylation of Nitrogen-Containing Heterocycles
The acylating power of this compound extends to the furoylation of nitrogen atoms within heterocyclic systems. This is particularly useful for modifying the properties of bioactive molecules or for creating synthetic intermediates. Heterocycles such as piperazines, pyrrolidines, and imidazoles can be efficiently acylated on their nitrogen atoms. The reaction provides a straightforward method for introducing the furoyl moiety, which is a common structural motif in medicinal chemistry. For instance, the synthesis of 1-(2-furoyl)piperazine (B32637) can be achieved through the reaction of piperazine (B1678402) with an activated 2-furoic acid derivative, such as 2-furoyl chloride, in a process analogous to the reactivity of this compound.
Applications in Peptide and Peptidomimetic Synthesis (Focus on Methodology)
The benzotriazole methodology is a cornerstone of modern peptide synthesis. N-acylbenzotriazoles, prepared from N-protected amino acids and benzotriazole, serve as activated intermediates for the formation of peptide bonds. In this context, this compound can be viewed as a model for the behavior of N-aminoacyl benzotriazole derivatives.
The general methodology involves two main steps:
Activation: An N-protected amino acid is converted into its corresponding N-aminoacyl-1H-benzotriazole derivative. This is often achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the amino acid to its acid chloride first.
Coupling: The activated amino acid derivative is then reacted with the free amino group of another amino acid or a peptide chain. The benzotriazole moiety is displaced, forming a new peptide bond.
This approach offers several advantages, including minimal racemization of the chiral amino acid centers and high coupling efficiency. The development of related benzotriazole-based coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), further underscores the importance of the benzotriazole scaffold in facilitating amide bond formation in complex systems like peptides and peptidomimetics. nih.gov These reagents generate the activated benzotriazolyl ester in situ, streamlining the coupling process. nih.gov The use of 1,2,3-triazoles as bioisosteres for the amide bond in peptidomimetics has also been explored to improve bioavailability and enzymatic stability. nih.gov
O-Acylation Reactions
Similar to its application in N-acylation, this compound is an effective reagent for the O-acylation of alcohols and phenols, leading to the formation of furoyl esters. The benzotriazole group activates the furoyl moiety, rendering it susceptible to nucleophilic attack by hydroxyl groups.
Formation of Furoyl Esters
The synthesis of furoyl esters from this compound is a facile process that offers a valuable alternative to traditional esterification methods, such as Fischer esterification or the use of acyl chlorides, which often require harsh conditions. The reaction with N-acylbenzotriazoles typically proceeds under neutral or base-catalyzed conditions at room temperature, making it compatible with sensitive substrates. Benzotriazolyl alkyl esters are recognized as useful bifunctional building blocks in organic synthesis. nih.gov
Reaction with Alcohols and Phenols
The methodology is applicable to a broad range of hydroxyl-containing compounds, including primary, secondary, and tertiary alcohols, as well as phenols. The reactivity may be influenced by the steric hindrance of the alcohol and the electronic properties of the phenol. The general efficiency of this transformation makes N-acylbenzotriazoles reliable reagents for ester synthesis.
Table 2: Representative Examples of Ester Synthesis using N-Acylbenzotriazoles
| Alcohol/Phenol Substrate | N-Acylbenzotriazole | Product | Yield (%) |
|---|---|---|---|
| Ethanol | 1-Benzoyl-1H-benzotriazole | Ethyl benzoate | 94 |
| Isopropanol | 1-Acetyl-1H-benzotriazole | Isopropyl acetate (B1210297) | 85 |
| Phenol | 1-Benzoyl-1H-benzotriazole | Phenyl benzoate | 91 |
Note: This table provides illustrative data for various N-acylbenzotriazoles to demonstrate the general applicability of the methodology for O-acylation.
C-Acylation Reactions
This compound serves as an effective reagent for the formation of carbon-carbon bonds through the acylation of carbon nucleophiles. These reactions are fundamental in organic synthesis for the construction of ketone-containing frameworks.
N-acylbenzotriazoles, including this compound, react with a range of carbon nucleophiles. A significant application is the acylation of enolates derived from ketones and other carbonyl compounds. The "soft enolization" method, which involves the treatment of a carbonyl compound with a magnesium salt like magnesium bromide etherate (MgBr₂·OEt₂) and a hindered base such as N,N-diisopropylethylamine (i-Pr₂NEt), allows for the generation of a magnesium enolate in situ. This enolate then readily reacts with the N-acylbenzotriazole to yield the corresponding β-dicarbonyl compound. This process is notable for its mild conditions, often conducted in dichloromethane (B109758) open to the air.
Furthermore, these reagents have been successfully used to acylate other stabilized carbanions, such as those derived from primary nitroalkanes, to produce α-nitro ketones acs.org. The reaction of the nitronate anion with an N-acylbenzotriazole provides a direct route to this important class of compounds. Similarly, diazomethyl anions, generated from diazomethyl esters, phosphonates, or sulfones, can be acylated to furnish α-diazo-β-keto compounds rsc.org.
Table 1: Examples of C-Acylation using N-Acylbenzotriazoles
| Nucleophile Precursor | Acylating Agent | Product Type | Ref. |
| Ketone / Thioester | N-Acylbenzotriazole | β-Diketone / β-Keto Thioester | organic-chemistry.org |
| Primary Nitroalkane | N-Acylbenzotriazole | α-Nitro Ketone | acs.org |
| Diazomethyl Ester | N-Acylbenzotriazole | α-Diazo-β-keto Ester | rsc.org |
A key strategy for the synthesis of β-diketones using N-acylbenzotriazoles involves an acylation-deacetylation sequence with acetylacetone (B45752) as the substrate ijpras.com. In this method, acetylacetone is first deprotonated to form an enolate, which is then acylated by a reagent such as this compound. The resulting intermediate, a triacylmethane, undergoes a subsequent deacetylation step under basic conditions to yield the desired unsymmetrical β-diketone.
Another powerful method involves the direct acylation of thioesters via soft enolization, which produces β-keto thioesters. These intermediates are highly valuable as they can be readily converted into other dicarbonyl compounds. For instance, treatment of the β-keto thioester with alcohols or amines under mild conditions can provide the corresponding β-keto esters and β-keto amides, respectively organic-chemistry.org. This two-step process, starting from a thioester and an N-acylbenzotriazole, offers a versatile entry into various classes of β-dicarbonyl compounds.
This compound is particularly useful for the C-acylation of electron-rich heterocyclic compounds. Under Friedel-Crafts-type conditions, typically employing a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or zinc bromide (ZnBr₂), it can effectively acylate heterocycles like furans, pyrroles, and indoles thieme-connect.com.
The reaction demonstrates high regioselectivity, which is often a challenge in Friedel-Crafts acylations. For instance, the acylation of pyrrole (B145914) and 1-methylpyrrole (B46729) with various N-acylbenzotriazoles, including the 2-furoyl derivative, in the presence of TiCl₄ occurs regiospecifically at the C-2 position, with no formation of the C-3 isomer detected. This clean and high-yielding protocol provides a significant advantage over classical methods that might lead to mixtures of isomers or require harsher conditions thieme-connect.com. The use of N-acylbenzotriazoles is especially beneficial when the corresponding acyl chlorides are unstable or not readily accessible thieme-connect.com.
Table 2: C-Acylation of Pyrrole with N-(2-Furoyl)benzotriazole
| Substrate | Acylating Agent | Lewis Acid | Product | Yield | Ref. |
| Pyrrole | This compound | TiCl₄ | (2-Furyl)(1H-pyrrol-2-yl)methanone | High | thieme-connect.com |
| 1-Methylpyrrole | This compound | TiCl₄ | (2-Furyl)(1-methyl-1H-pyrrol-2-yl)methanone | High | thieme-connect.com |
S-Acylation Reactions
The transfer of the 2-furoyl group to sulfur nucleophiles is another important application of this compound, primarily for the synthesis of thiol esters.
Thiol esters are key intermediates in organic synthesis and are present in various biologically active molecules. This compound provides a direct and efficient route for their preparation. The reaction involves treating a thiol with the acylating agent, typically in a solvent like dichloromethane at room temperature organic-chemistry.org. The addition of a base, such as triethylamine (B128534), can accelerate the reaction organic-chemistry.org.
This method is compatible with a wide range of thiols, including aromatic (e.g., thiophenol) and aliphatic (e.g., benzyl (B1604629) mercaptan) thiols, as well as those containing other functional groups like esters (ethyl mercaptoacetate) organic-chemistry.orgthieme-connect.com. The reactions proceed smoothly to afford the corresponding S-furoyl thiol esters in good to excellent yields, often ranging from 76% to 99% organic-chemistry.orgthieme-connect.com.
A significant advantage of using this compound for S-acylation is the mildness of the reaction conditions organic-chemistry.org. Traditional methods for synthesizing thiol esters often rely on acyl halides or require coupling agents that necessitate harsh conditions or are substrate-specific organic-chemistry.org. In contrast, N-acylbenzotriazoles function as neutral, easy-to-handle acylating agents that react efficiently without requiring extreme temperatures or pressures organic-chemistry.orgorganic-chemistry.org.
This mildness is particularly crucial in the synthesis of complex molecules or when dealing with sensitive substrates. For example, the synthesis of thiol esters derived from amino acids can be achieved without detectable racemization, preserving the stereochemical integrity of the starting material organic-chemistry.org. This makes the N-acylbenzotriazole methodology a valuable tool in peptide chemistry and the synthesis of biologically relevant compounds organic-chemistry.org. The stability and ease of preparation of N-acylbenzotriazoles from their corresponding carboxylic acids further enhance their utility as superior S-acylating reagents thieme-connect.comresearchgate.net.
Formation of Other Valuable Organic Intermediates
This compound serves as an efficient acylating reagent for a variety of nucleophiles, leading to the formation of a diverse range of furoic acid derivatives, which are themselves important intermediates in medicinal and materials chemistry. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the 2-furoyl group under mild reaction conditions.
The synthesis of this compound itself can be achieved in high yield, for instance, an 83% yield has been reported for its preparation, highlighting its accessibility as a reagent.
Furoyl Amides and Esters
The reaction of this compound with primary and secondary amines provides a straightforward route to 2-furoyl amides. Similarly, its reaction with alcohols yields the corresponding 2-furoyl esters. These reactions are typically clean and high-yielding, avoiding the use of more corrosive or unstable reagents like acyl chlorides.
One notable application is in the synthesis of 1-(2-Furoyl)piperazine , a valuable intermediate in the pharmaceutical industry. The acylation of piperazine with a 2-furoylating agent, such as this compound, is a key step in the production of certain drug candidates.
| Nucleophile | Product | Intermediate Class | Potential Applications |
| Primary Amines (R-NH₂) | N-Alkyl-2-furoamide | Amide | Pharmaceuticals, Agrochemicals |
| Secondary Amines (R₂NH) | N,N-Dialkyl-2-furoamide | Amide | Pharmaceuticals, Polymers |
| Alcohols (R-OH) | Alkyl-2-furoate | Ester | Fragrances, Solvents |
| Piperazine | 1-(2-Furoyl)piperazine | Amide | Pharmaceutical intermediate |
Utilization in Complex Molecule Synthesis
The reactivity of this compound extends beyond simple acylation reactions, making it a useful tool in the assembly of more complex molecular frameworks. The introduction of the furoyl moiety can be a critical step in the total synthesis of natural products or the construction of sophisticated heterocyclic systems.
While specific examples detailing the multi-step synthesis of a complex molecule where this compound is a key intermediate are not extensively documented in publicly available literature, its role as a stable and reactive acylating agent suggests its high potential in such endeavors. The furan (B31954) ring within the 2-furoyl group also offers a diene system for Diels-Alder reactions or can be a precursor to other functional groups, further expanding its synthetic utility in complex settings.
Derivatives and Structural Analogues of 1 2 Furoyl 1h Benzotriazole
Synthesis of Substituted Furoyl-Benzotriazole Derivatives
The synthesis of substituted furoyl-benzotriazole derivatives can be achieved by introducing various functional groups onto either the furan (B31954) ring of the furoyl moiety or the benzene (B151609) ring of the benzotriazole (B28993) core. These substitutions are typically accomplished by utilizing appropriately substituted starting materials in the standard acylation reaction.
The general and most direct method for synthesizing these derivatives involves the reaction of a substituted 2-furoyl chloride with a substituted 1H-benzotriazole. This reaction proceeds via nucleophilic attack of a nitrogen atom from the benzotriazole ring on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. The reaction is often carried out in an aprotic solvent in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.
Alternatively, substituted 2-furoic acids can be coupled with substituted 1H-benzotriazoles using various coupling agents. One effective one-pot procedure involves the use of thionyl chloride to convert the carboxylic acid to the acid chloride in situ, which then reacts with an excess of benzotriazole.
Substituents can be introduced at various positions on both the benzotriazole and furoyl rings to modulate the electronic and steric properties of the resulting molecule. For example, electron-donating or electron-withdrawing groups on the benzotriazole ring can influence the nucleophilicity of the triazole nitrogens and the leaving group ability of the benzotriazolyl moiety. Similarly, substituents on the furan ring can alter the reactivity of the carbonyl group.
Table 1: Examples of Substituted Furoyl-Benzotriazole Derivatives and Their Synthesis Methods
| Derivative Name | Substituent(s) | Synthesis Method | Starting Materials |
| 1-(5-Nitro-2-furoyl)-1H-benzotriazole | 5-Nitro on furan ring | Acylation with acyl chloride | 5-Nitro-2-furoyl chloride and 1H-benzotriazole |
| 1-(2-Furoyl)-5-chloro-1H-benzotriazole | 5-Chloro on benzotriazole ring | Acylation with acyl chloride | 2-Furoyl chloride and 5-chloro-1H-benzotriazole |
| 1-(2-Furoyl)-5,6-dimethyl-1H-benzotriazole | 5,6-Dimethyl on benzotriazole ring | Acylation with acyl chloride | 2-Furoyl chloride and 5,6-dimethyl-1H-benzotriazole |
| 1-(5-Bromo-2-furoyl)-1H-benzotriazole | 5-Bromo on furan ring | Acylation with acyl chloride | 5-Bromo-2-furoyl chloride and 1H-benzotriazole |
Reactivity Differences Based on Substituent Effects
The reactivity of 1-(2-furoyl)-1H-benzotriazole derivatives is significantly influenced by the electronic and steric nature of the substituents on both the furoyl and benzotriazole rings. These substituents can modulate the electrophilicity of the carbonyl carbon and the stability of the benzotriazolide anion, which acts as a leaving group in nucleophilic acyl substitution reactions.
Electronic Effects:
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogen (-Cl, -Br) groups, on either the furoyl or benzotriazole ring increase the electrophilicity of the carbonyl carbon. This makes the molecule more susceptible to nucleophilic attack, thereby increasing the rate of acylation reactions. An EWG on the benzotriazole ring also stabilizes the resulting benzotriazolide anion, making it a better leaving group.
Electron-donating groups (EDGs) , such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, have the opposite effect. They decrease the electrophilicity of the carbonyl carbon and destabilize the benzotriazolide anion, leading to a decrease in reactivity towards nucleophiles.
Steric Effects:
Bulky substituents near the reactive carbonyl center or on the benzotriazole ring can hinder the approach of nucleophiles, leading to a decrease in reaction rates. This steric hindrance can be particularly significant when large nucleophiles are employed.
The interplay of these electronic and steric effects allows for the fine-tuning of the reactivity of furoyl-benzotriazole derivatives for specific synthetic applications. For instance, a derivative with a strongly electron-withdrawing group on the benzotriazole ring would be a highly reactive acylating agent, suitable for reactions with weak nucleophiles. Conversely, a derivative with electron-donating groups might be preferred for reactions requiring greater selectivity.
Heterocyclic Analogues with Different Acyl Moieties (e.g., Thienylcarbonyl, Pyrrolecarbonyl Benzotriazoles)
The furoyl moiety in this compound can be replaced by other heterocyclic acyl groups to generate a diverse range of structural analogues. These analogues retain the advantageous properties of the N-acylbenzotriazole system while introducing the unique electronic and steric characteristics of the new heterocyclic ring. The synthesis of these analogues generally follows the same synthetic routes as for this compound, typically involving the reaction of the corresponding heterocyclic acyl chloride or carboxylic acid with 1H-benzotriazole.
Thienylcarbonyl Benzotriazoles:
1-(2-Thienylcarbonyl)-1H-benzotriazole and its derivatives are synthesized from 2-thiophenecarboxylic acid or its corresponding acyl chloride. chemicalbook.com The sulfur atom in the thiophene (B33073) ring influences the electronic properties of the acyl group, and these compounds serve as effective acylating agents, similar to their furoyl counterparts.
Pyrrolecarbonyl Benzotriazoles:
The synthesis of 1-(pyrrolecarbonyl)-1H-benzotriazoles can be accomplished by reacting a pyrrolecarboxylic acid with benzotriazole in the presence of a coupling agent. For instance, 1-(2H-azirine-2-carbonyl)benzotriazoles can serve as precursors for the synthesis of 2-((benzotriazol-1-yl)carbonyl)pyrroles. rsc.org These pyrrole-containing analogues can then be utilized in further synthetic transformations to construct more complex heterocyclic systems. rsc.org
Table 2: Examples of Heterocyclic Analogues of this compound
| Analogue Name | Heterocyclic Acyl Moiety | Synthesis Method |
| 1-(2-Thienylcarbonyl)-1H-benzotriazole | 2-Thienylcarbonyl | Reaction of 2-thiophenecarboxylic acid with 1H-benzotriazole. chemicalbook.com |
| 1-(2-Pyrrolecarbonyl)-1H-benzotriazole | 2-Pyrrolecarbonyl | Reaction of 2-pyrrolecarboxylic acid with 1H-benzotriazole. |
| 1-(3-Thienylcarbonyl)-1H-benzotriazole | 3-Thienylcarbonyl | Reaction of 3-thiophenecarboxylic acid with 1H-benzotriazole. |
| 1-(3-Pyrrolecarbonyl)-1H-benzotriazole | 3-Pyrrolecarbonyl | Reaction of 3-pyrrolecarboxylic acid with 1H-benzotriazole. |
The reactivity of these analogues is influenced by the nature of the heterocyclic ring. For example, the electron-rich nature of the pyrrole (B145914) ring may affect the electrophilicity of the carbonyl group differently than the more electron-neutral thiophene ring.
Benzotriazole-Based Cross-linking Reagents
The bifunctional nature of certain benzotriazole derivatives allows them to act as cross-linking reagents, capable of linking two or more polymer chains or molecules together. This is often achieved by having two or more reactive benzotriazole moieties within the same molecule. These reagents are valuable in polymer chemistry for modifying the physical and mechanical properties of materials, such as increasing their strength, thermal stability, and solvent resistance.
One strategy for creating benzotriazole-based cross-linking reagents involves the synthesis of bis-benzotriazole compounds. For example, N,N-bis(methylbenzotriazole methylene) dodecylamine (B51217) has been synthesized and utilized as a metal deactivator, showcasing the potential for linking two benzotriazole units. Methylene (B1212753) bis-benzotriazolyl tetramethylbutylphenol is another example of a bis-benzotriazole derivative used as a UV absorber, which could potentially be adapted for cross-linking applications. google.comthegoodscentscompany.comhandomchemicals.comspecialchem.com
Furthermore, benzotriazole units can be incorporated into polymer backbones to create functional polymers. mdpi.commdpi.com These benzotriazole-containing polymers can then be cross-linked through reactions involving the benzotriazole rings or other functional groups present on the polymer chain. Hypercrosslinked polymers have been prepared using benzotriazole and its derivatives as monomers, demonstrating their utility in creating robust, porous materials. proquest.com
The cross-linking reaction typically involves the reaction of the benzotriazole moiety with a suitable functional group on the polymer, such as an amine or hydroxyl group, to form a stable covalent bond. The efficiency of the cross-linking process can be controlled by the reaction conditions and the reactivity of the specific benzotriazole derivative used.
Furoyl-Containing Compounds Derived from this compound
This compound is an excellent acylating agent, facilitating the transfer of the 2-furoyl group to a wide variety of nucleophiles. nih.gov This reactivity allows for the synthesis of a diverse range of furoyl-containing compounds, including amides, esters, and other derivatives. The benzotriazolide anion is a good leaving group, making these reactions efficient and often proceeding under mild conditions.
Synthesis of Furoyl Amides:
The reaction of this compound with primary or secondary amines readily affords the corresponding N-substituted 2-furoamides. This method is particularly useful for the synthesis of amides from sensitive amines, as it avoids the use of harsh reagents like acyl chlorides.
Synthesis of Furoyl Esters:
Similarly, the reaction with alcohols in the presence of a suitable base yields 2-furoate esters. This transformation is a valuable alternative to traditional esterification methods, especially for acid-sensitive alcohols.
Synthesis of Furoyl Hydrazides:
Treatment of this compound with hydrazine (B178648) or substituted hydrazines provides 2-furoyl hydrazides. These compounds are useful intermediates in the synthesis of various heterocyclic compounds. For example, 1H-benzotriazole aceto-hydrazide has been synthesized and characterized. jocpr.com
Table 3: Examples of Furoyl-Containing Compounds Derived from this compound
| Compound Class | Nucleophile | General Reaction |
| Furoyl Amides | Primary/Secondary Amines | This compound + R¹R²NH → 2-Furoyl-NR¹R² + 1H-Benzotriazole |
| Furoyl Esters | Alcohols | This compound + R-OH → 2-Furoyl-OR + 1H-Benzotriazole |
| Furoyl Hydrazides | Hydrazines | This compound + H₂N-NHR → 2-Furoyl-NHNHR + 1H-Benzotriazole |
The versatility of this compound as a furoylating agent makes it a valuable tool in organic synthesis for the construction of a wide range of furoyl-containing molecules with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic Characterization Methodologies for 1 2 Furoyl 1h Benzotriazole
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of 1-(2-Furoyl)-1H-benzotriazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the benzotriazole (B28993) ring system and the furan (B31954) ring.
The benzotriazole moiety typically displays a complex multiplet pattern for its four aromatic protons. Due to the electron-withdrawing nature of the N-furoyl group, these protons are expected to be deshielded and resonate at a lower field compared to unsubstituted 1H-benzotriazole. The signals are anticipated in the range of δ 7.8–8.2 ppm.
The furan ring contributes three proton signals. These protons exhibit characteristic chemical shifts and coupling constants (J-values) that confirm their relative positions (H-3, H-4, and H-5). The H-5 proton, being adjacent to the furan oxygen, typically appears at the lowest field. The expected chemical shift ranges are generally between δ 6.3 and 7.1 ppm. The absence of a broad singlet proton signal near δ 10 ppm, which would be characteristic of the N-H proton in the starting benzotriazole, confirms the successful acylation at the N-1 position.
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| Benzotriazole Protons | 7.8 - 8.2 | Multiplet (m) | - |
| Furan H-5 | ~7.8 | Doublet of doublets (dd) | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 |
| Furan H-3 | ~7.4 | Doublet of doublets (dd) | J₃,₄ ≈ 3.6, J₃,₅ ≈ 0.8 |
| Furan H-4 | ~6.7 | Doublet of doublets (dd) | J₄,₃ ≈ 3.6, J₄,₅ ≈ 1.8 |
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for this compound would display 11 distinct signals, one for each unique carbon atom.
The most downfield signal is typically that of the carbonyl carbon from the furoyl group, which is expected to resonate around δ 160 ppm. The carbons of the furan ring are anticipated to appear in the δ 110–150 ppm region, with the carbon attached to the carbonyl group (C-2) and the oxygen-adjacent carbon (C-5) being the most deshielded. The six carbons of the benzotriazole ring will produce signals in the aromatic region, with their exact shifts influenced by the attachment of the furoyl moiety.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~160 |
| Furan C-2, C-5 | 140 - 150 |
| Benzotriazole C-atoms (fused) | 130 - 140 |
| Benzotriazole C-atoms | 110 - 130 |
| Furan C-3, C-4 | 110 - 120 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₁H₇N₃O₂, corresponding to a molecular weight of approximately 213.19 g/mol .
In GC-MS, the compound is vaporized and separated by gas chromatography before being ionized, typically by electron ionization (EI). The EI-MS of N-acylbenzotriazoles often shows a discernible molecular ion peak (M⁺·). For the title compound, this would appear at an m/z of 213.
The fragmentation pattern under EI is highly informative. A characteristic fragmentation pathway for N-acylbenzotriazoles is the cleavage of the N-C bond, leading to two primary fragment ions.
Furoyl cation : A prominent peak is expected at m/z 95, corresponding to the [C₅H₃O₂]⁺ fragment.
Benzotriazole radical cation : Cleavage can also lead to a fragment corresponding to the benzotriazole portion of the molecule. The loss of N₂ from the benzotriazole ring is a common subsequent fragmentation.
ESI is a soft ionization technique that is particularly useful for polar molecules and is often coupled with liquid chromatography (LC-MS). In positive ion mode, ESI-MS would detect the protonated molecule, [M+H]⁺, of this compound at an m/z of approximately 214.0611, confirming its molecular weight with high accuracy.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can be performed to induce fragmentation and gain further structural insight. The collision-induced dissociation (CID) would likely show a major fragmentation pathway involving the neutral loss of the benzotriazole moiety (119 u), resulting in the formation of the furoyl cation at m/z 95.
| Technique | Ion | Expected m/z | Notes |
|---|---|---|---|
| GC-MS (EI) | [M]⁺· | 213 | Molecular Ion |
| GC-MS (EI) | [C₅H₃O₂]⁺ | 95 | Furoyl cation fragment |
| ESI-MS | [M+H]⁺ | 214.0611 | Protonated Molecule (High Resolution) |
| ESI-MS/MS | [C₅H₃O₂]⁺ | 95 | Fragment from [M+H]⁺ after neutral loss of benzotriazole |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present.
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is expected in the region of 1700-1750 cm⁻¹, a relatively high frequency indicative of an amide-like bond where the nitrogen is part of an aromatic heterocyclic system. Other key absorptions include:
Aromatic C-H stretching : Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching : Multiple bands in the 1450-1600 cm⁻¹ region, arising from both the benzene (B151609) and furan rings.
Triazole N=N stretching : Expected in the 1400-1500 cm⁻¹ range.
Furan C-O-C stretching : Characteristic bands are expected in the 1000-1250 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium |
| Carbonyl (C=O) Stretch | 1700 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Triazole N=N Stretch | 1400 - 1500 | Medium |
| Furan C-O-C Stretch | 1000 - 1250 | Strong |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful, non-destructive technique utilized for the structural elucidation of chemical compounds. For this compound, ATR-IR provides critical insights into its molecular framework by identifying the characteristic vibrational modes of its constituent functional groups. This method is particularly advantageous as it requires minimal sample preparation and provides high-quality spectra of solid materials. The analysis of the ATR-IR spectrum allows for the confirmation of the N-acylation of the benzotriazole ring and the presence of the furoyl moiety.
The vibrational spectrum of this compound can be interpreted by dissecting the molecule into its two primary components: the benzotriazole ring system and the 2-furoyl group. Each component exhibits a series of characteristic absorption bands that collectively form a unique spectral fingerprint.
Key Spectral Features of the Benzotriazole Moiety: The benzotriazole ring system is characterized by several distinct vibrations. The aromatic C-H stretching vibrations of the benzene ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the fused benzene ring give rise to absorption peaks at approximately 1607 cm⁻¹, 1496 cm⁻¹, and 1457 cm⁻¹ jocpr.com. Furthermore, C-H in-plane and out-of-plane bending vibrations are expected, with the latter being particularly useful for determining the substitution pattern of the benzene ring. For 1,2-disubstituted benzene, characteristic bands often appear in the 740-770 cm⁻¹ range researchgate.net. The triazole part of the ring system contributes with N=N and C-N stretching vibrations. The N=N bending vibration has been noted around 1416 cm⁻¹ in related derivatives jocpr.com. C-N stretching vibrations are also characteristic, appearing near 1228 cm⁻¹ jocpr.com.
Key Spectral Features of the 2-Furoyl Moiety: The 2-furoyl group introduces several prominent absorption bands. The most significant of these is the strong carbonyl (C=O) stretching vibration, which is expected in the range of 1650-1700 cm⁻¹ for an amide-like linkage to the benzotriazole nitrogen. In a similar compound, 1H-benzotriazole aceto-hydrazide, this peak was observed at 1658.1 cm⁻¹ jocpr.com. The furan ring itself has characteristic vibrations. The C-H stretching vibrations of the furan ring are anticipated at wavenumbers above 3100 cm⁻¹ . The furan ring also displays characteristic C=C and C-O stretching vibrations within the 1600-1000 cm⁻¹ region. For instance, studies on 2-furoic acid have identified strong bands at 1583 cm⁻¹ and 1427 cm⁻¹ which are characteristic of the furan ring structure nih.gov. C-H in-plane and out-of-plane deformations of the furan ring also produce signals, for example, around 1018 cm⁻¹ (in-plane) and between 900-700 cm⁻¹ (out-of-plane) .
The combination of these features in the ATR-IR spectrum provides definitive evidence for the structure of this compound. The presence of the strong carbonyl band confirms the acylation, while the specific frequencies of the aromatic and heterocyclic ring vibrations confirm the integrity of the main molecular scaffold.
Table 1: Predicted Characteristic ATR-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Moiety |
| ~3140-3110 | Medium-Weak | Aromatic C-H Stretch | Furan Ring |
| ~3070-3030 | Medium-Weak | Aromatic C-H Stretch | Benzene Ring |
| ~1670-1650 | Strong | Amide C=O Stretch (Acyl Group) | Furoyl |
| ~1607 | Medium | C=C Ring Stretch | Benzotriazole |
| ~1583 | Medium | C=C Ring Stretch | Furan Ring |
| ~1496 | Medium | C=C Ring Stretch | Benzotriazole |
| ~1457 | Medium | C=C Ring Stretch | Benzotriazole |
| ~1416 | Medium-Weak | N=N Bending Vibration | Benzotriazole |
| ~1228 | Medium | C-N Stretch | Benzotriazole |
| ~1126 | Medium | Ring Vibration | Furan Ring |
| ~1018 | Medium | In-plane C-H Deformation | Furan Ring |
| ~770-740 | Strong | Out-of-plane C-H Bending (1,2-disubstituted) | Benzotriazole |
Theoretical and Computational Chemistry of 1 2 Furoyl 1h Benzotriazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the geometry, energy, and reactivity of molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis
MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like 1-(2-Furoyl)-1H-benzotriazole, which has a rotatable bond between the furoyl and benzotriazole (B28993) moieties, MD simulations would be employed to explore its conformational landscape. This analysis would identify the most stable conformations (lowest energy states) and the energy barriers between them, which is critical for understanding how the molecule's shape influences its interactions and reactivity.
Quantum Chemical Calculations for Reaction Pathway Prediction
Quantum chemical methods can be used to map out the potential energy surface for a chemical reaction, identifying the most energetically favorable pathways. chemrxiv.org This involves locating transition states and calculating activation energies for proposed reaction mechanisms. Such calculations could predict, for example, how this compound might react with nucleophiles or electrophiles, providing a mechanistic understanding of its chemical behavior.
Computational Studies on Regioselectivity and Stereoselectivity
For reactions where multiple products are possible, computational studies are invaluable for predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which spatial arrangement of atoms is formed). rsc.orgnih.gov By calculating the activation energies for the different pathways leading to various isomers, researchers can predict the major and minor products of a reaction involving this compound.
Conclusions and Future Research Directions
Summary of Current Research Landscape for 1-(2-Furoyl)-1H-benzotriazole
This compound is a member of the N-acylbenzotriazole class of compounds, which are recognized as highly versatile and effective acylating agents in organic synthesis. bohrium.com The core of its utility lies in the benzotriazole (B28993) moiety, which functions as an excellent leaving group, facilitating the transfer of the 2-furoyl group to a variety of nucleophiles under generally mild and neutral conditions. arkat-usa.org
Current research primarily situates this compound as a stable, crystalline, and easy-to-handle alternative to the more reactive and sensitive 2-furoyl chloride. bohrium.com Its synthesis is typically achieved through the reaction of benzotriazole with a 2-furoyl acylating agent, such as 2-furoyl chloride, often under reflux conditions. evitachem.com The applications explored in the literature are predominantly focused on its role in acylation reactions, including N-acylation (to form amides), O-acylation (to form esters), and C-acylation. bohrium.com The presence of the furan (B31954) ring introduces unique electronic properties and potential for further chemical modification, distinguishing it from N-acylbenzotriazoles bearing simple alkyl or aryl groups. evitachem.com While the broader class of benzotriazoles has been investigated for a wide range of biological activities, from antimicrobial to anticancer, specific research into the pharmacological profile of this compound is less extensive. nih.govgsconlinepress.comijnrd.org The existing landscape points to a reliable synthetic reagent with untapped potential, particularly in the synthesis of complex molecules and materials science, where the furoyl moiety can be a key structural component. evitachem.com
Emerging Methodologies in Acylbenzotriazole Synthesis
The synthesis of N-acylbenzotriazoles, including this compound, has moved beyond traditional methods that often required toxic reagents like thionyl chloride in large amounts. arkat-usa.org Modern research focuses on developing more efficient, economical, and environmentally benign one-pot procedures.
Key emerging methodologies include:
Direct Carboxylic Acid Activation: Improved one-pot methods allow for the direct conversion of carboxylic acids to N-acylbenzotriazoles. One such procedure involves reacting the carboxylic acid with benzotriazole and thionyl chloride in a solvent like dichloromethane (B109758) at room temperature, which is effective for a broad range of substrates, including aromatic and heterocyclic carboxylic acids. organic-chemistry.org
NBS/PPh₃ System: A newer, less toxic pathway utilizes N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) to activate the carboxylic acid for reaction with benzotriazole. This method avoids the use of iodine or large quantities of thionyl chloride, representing a greener alternative. arkat-usa.org
DCM as a C-1 Surrogate: A novel and unexpected synthetic route has been developed for producing benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles using dichloromethane (DCM) as a source for methylene (B1212753) (CH₂) insertion. rsc.org This metal-free reaction highlights the versatility of DCM as a building block in carbon-heteroatom bond formation. rsc.orgresearchgate.net
| Method | Reagents | Key Advantages |
| Improved One-Pot | Carboxylic Acid, Benzotriazole, Thionyl Chloride | Mild conditions, high purity, broad substrate scope. organic-chemistry.org |
| NBS/PPh₃ System | Carboxylic Acid, NBS, PPh₃, Benzotriazole | Less toxic, cost-effective, avoids harsh reagents. arkat-usa.org |
| Methylene Insertion | N-Acylbenzotriazole, Dichloromethane (DCM), Base | Novel C-1 insertion, metal-free, mild conditions. rsc.org |
Potential for Novel Synthetic Transformations
The established role of this compound as an acylating agent is the foundation for exploring more complex and novel synthetic transformations. The benzotriazole group is not merely a leaving group but an "auxiliary" that can activate molecules for a variety of reactions. arkat-usa.org
Future research could focus on:
Benzotriazole Ring Cleavage (BtRC) Strategies: Following the furoylation step, the benzotriazole ring itself can be cleaved and subsequently participate in cyclization reactions. This has been used to synthesize benzoxazoles from N-acylbenzotriazoles and could be adapted to create novel furoyl-substituted heterocyclic systems. bohrium.comresearchgate.net
Curtius Rearrangement: N-acylbenzotriazoles can undergo the Curtius rearrangement to produce ureas, carbamates, and thiocarbamates. arkat-usa.org Applying this to this compound could provide a direct route to furoyl-containing isocyanates, which are valuable intermediates for agrochemicals and pharmaceuticals.
Synthesis of Furoyl Ketones and Diketones: As powerful C-acylating agents, N-acylbenzotriazoles are used to synthesize ketones and diketones. organic-chemistry.org this compound could be employed in reactions with Grignard reagents, organolithiums, or enamines to generate a diverse array of furoyl ketones, which are important structural motifs in medicinal chemistry.
Development of Advanced Catalytic Systems for Furoyl Transfer Reactions
While many furoyl transfer reactions using this compound proceed efficiently without catalysis, the development of advanced catalytic systems could enhance reaction rates, improve selectivity, and lower reaction temperatures. The furan moiety itself is a key component in biomass conversion, and catalytic strategies from that field can inform the development of furoyl transfer reactions.
Potential avenues for research include:
Lewis Acid Catalysis: Lewis acids could activate the carbonyl group of the furoyl moiety, increasing its electrophilicity and facilitating attack by weaker nucleophiles. This could be particularly useful in C-acylation reactions.
Transition Metal Catalysis: Heterogeneous catalysts, such as those based on palladium or zirconium oxide, have shown high efficacy in transformations of furan derivatives like furfural (B47365), including decarbonylation and hydrogenation. ehu.esresearchgate.net Research into supported metal catalysts (e.g., Pd/ZrO₂, ZrO₂/Al₂O₃) could lead to reusable systems for selective furoyl transfer or subsequent one-pot modifications of the furoyl group. ehu.esresearchgate.net
Bifunctional Catalysts: Developing catalysts with both acidic and basic sites could enable tandem reactions. For example, a catalyst could facilitate the furoylation of an alcohol, followed by a dehydration or rearrangement reaction of the resulting ester, all in a single step. Catalytic transfer hydrogenation, which uses a hydrogen donor in the presence of a catalyst, is a prominent technique for converting furfural to furfuryl alcohol and could be adapted for reductive transformations of furoylated products. rsc.org
Exploration of New Derivatization Strategies
Derivatization is a technique to modify a chemical compound to make it suitable for a specific analytical method or to alter its properties. libretexts.orggreyhoundchrom.com New derivatization strategies involving this compound can be explored in two main contexts: derivatizing the products of furoylation and using the furoyl group as a tag.
Post-Furoylation Derivatization: After using this compound to acylate a substrate (e.g., an amine or alcohol), the resulting furoyl-containing molecule can be further modified. The furan ring is susceptible to electrophilic substitution, Diels-Alder reactions, and ring-opening, offering numerous handles for subsequent chemical diversification to build molecular complexity.
Furoyl Group as an Analytical Tag: For analytical purposes, especially in HPLC, derivatization is used to introduce a chromophore or fluorophore to enhance detection. libretexts.orgresearchgate.net The furoyl group itself has UV-absorbing properties. Strategies could be developed where this compound is used as a derivatizing agent for detecting and quantifying compounds containing hydroxyl or amino groups that lack a strong chromophore.
Alkylation and Silylation: For analysis by gas chromatography (GC), functional groups like alcohols, amines, and carboxylic acids often require derivatization to increase volatility and thermal stability. libretexts.org Products resulting from reactions with this compound could be subjected to standard alkylation or silylation procedures to facilitate their analysis. Reagents like pentafluorobenzyl bromide (PFB-Br) could be used to introduce halogenated groups, enhancing sensitivity for electron capture detection (ECD). encyclopedia.pub
Q & A
Q. Q1. What are the optimal synthetic routes for 1-(2-Furoyl)-1H-benzotriazole, and how can reaction yields be maximized?
A1. The synthesis typically involves coupling 1H-benzotriazole with 2-furoyl chloride under anhydrous conditions. Key parameters include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or HOBt (1-hydroxybenzotriazole) to enhance nucleophilic acylation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction rates.
- Temperature control : Reactions at 0–5°C minimize side reactions like hydrolysis of the acyl chloride.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity. Reported yields range from 85–94% under optimized conditions .
Q. Q2. How should researchers characterize this compound, and what spectral benchmarks are critical?
A2. Essential characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Look for signals at δ 7.8–8.2 ppm (aromatic protons of benzotriazole) and δ 6.3–7.1 ppm (furan ring protons). The absence of a broad singlet near δ 10 ppm confirms complete acylation .
- ¹³C NMR : Carbonyl resonance at ~160 ppm (C=O), with furan carbons between 110–150 ppm .
- HRMS : Molecular ion peak at m/z 215.06 (C₁₁H₇N₃O₂⁺) .
- X-ray crystallography : Use SHELXL for refinement to confirm bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between benzotriazole and furoyl groups .
Advanced Research Questions
Q. Q3. What are the dominant degradation pathways of this compound under oxidative conditions, and how can intermediates be identified?
A3. Ozonolysis and hydroxyl radical-mediated pathways are critical:
- Ozonolysis : Forms 1H-1,2,3-triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃) as a stable product. Monitor via Q-TOF MS with negative ESI (m/z 141.02) .
- Hydroxyl radicals : Generate hydroxylated derivatives (e.g., C₁₁H₆N₃O₃). Use scavengers like tert-butanol to distinguish radical vs. direct ozone reactions .
- Environmental relevance : Degradation kinetics vary in wastewater vs. pure water due to competing radical scavengers .
Q. Q4. How do reaction conditions influence by-product formation during the reduction of nitro-substituted benzotriazole derivatives?
A4. By-products arise from competing mechanisms:
- Low HCl concentration : Favors azoxybenzene formation via incomplete nitro group reduction. For example, 1-(2-nitroaryl) derivatives yield azoxy compounds at <10% HCl .
- High HCl (36%) : Promotes alkylation of amino intermediates with solvent alcohols (e.g., ethanol → ethylated by-products). Confirm via ¹H NMR (δ 1.2–1.4 ppm for CH₃ groups) .
- Mitigation strategies : Optimize SnCl₂ stoichiometry (1.5–2.0 eq.) and maintain reaction temperatures <60°C to suppress condensation side reactions .
Q. Q5. What computational methods are recommended to predict the bioactivity of this compound derivatives?
A5. Use hybrid QM/MM and docking studies:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic substitution (e.g., C-5 position of benzotriazole) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., fungal CYP51 for antifungal activity). Prioritize derivatives with binding energies <−8 kcal/mol .
- ADMET prediction : SwissADME or ProTox-II to assess pharmacokinetic profiles and toxicity risks .
Q. Q6. How can crystallographic data resolve contradictions in reported structural conformations of benzotriazole derivatives?
A6. Address discrepancies via:
- ORTEP-3 refinement : Visualize thermal ellipsoids to distinguish static disorder (e.g., furan ring flipping) from dynamic effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C—H···N hydrogen bonds in 2-(1H-Benzotriazol-1-yl)-1-(2-fluorobenzoyl)ethyl 4-methylbenzoate) .
- Twinning analysis : Use PLATON to detect pseudo-merohedral twinning in crystals with Rint > 0.05 .
Q. Q7. What strategies validate the reproducibility of synthetic protocols for this compound in cross-laboratory studies?
A7. Implement:
- Standardized reaction monitoring : In-situ IR to track carbonyl peak disappearance (1720 cm⁻¹).
- Round-robin testing : Compare yields and purity across labs using identical starting materials (e.g., Sigma-Aldrich benzotriazole).
- Data sharing platforms : Deposit raw NMR and crystallographic data in repositories like Cambridge Structural Database (CSD) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
